molecular formula C12H11Cl2N5S B14008122 4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide CAS No. 35872-24-3

4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide

Cat. No.: B14008122
CAS No.: 35872-24-3
M. Wt: 328.2 g/mol
InChI Key: BLEQPNZAKWASRP-UHFFFAOYSA-N
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Description

4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide typically involves the reaction of 2,3-dichloroaniline with 3,5-dimethylpyrazole-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the diazenyl linkage . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The diazenyl and pyrazole moieties play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other diazenyl-pyrazole derivatives, such as:

  • 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-1H-pyrazole
  • 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-1H-pyrazole-1-carboxamide

Properties

CAS No.

35872-24-3

Molecular Formula

C12H11Cl2N5S

Molecular Weight

328.2 g/mol

IUPAC Name

4-[(2,3-dichlorophenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide

InChI

InChI=1S/C12H11Cl2N5S/c1-6-11(7(2)19(18-6)12(15)20)17-16-9-5-3-4-8(13)10(9)14/h3-5H,1-2H3,(H2,15,20)

InChI Key

BLEQPNZAKWASRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=S)N)C)N=NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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